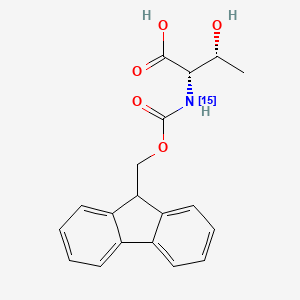
Fmoc-thr-OH-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-thr-OH-15N: is a derivative of threonine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-thr-OH-15N involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The nitrogen-15 labeling is typically introduced during the synthesis of threonine itself or by using nitrogen-15 labeled ammonia or other nitrogen sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling with nitrogen-15 is achieved using isotopically enriched nitrogen sources .
Chemical Reactions Analysis
Types of Reactions: Fmoc-thr-OH-15N undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Fmoc-thr-OH-15N is widely used in solid-phase peptide synthesis (SPPS) for the preparation of isotopically labeled peptides. These labeled peptides are essential for studying protein structure and dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to synthesize labeled peptides that can be incorporated into proteins. This allows researchers to study protein-protein interactions, enzyme mechanisms, and protein folding .
Medicine: Isotopically labeled peptides synthesized using this compound are used in medical research to develop diagnostic tools and therapeutic agents. These peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .
Industry: In the pharmaceutical industry, this compound is used to produce labeled peptides for drug development and quality control. These peptides help in understanding the pharmacokinetics and pharmacodynamics of new drugs .
Mechanism of Action
The primary function of Fmoc-thr-OH-15N in peptide synthesis is to protect the amino group of threonine during the assembly of peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting the peptide chain . This selective deprotection allows for the stepwise addition of amino acids to form the desired peptide sequence .
Comparison with Similar Compounds
Fmoc-Ser-OH-15N: Similar to Fmoc-thr-OH-15N but derived from serine.
Fmoc-Val-OH-15N: Derived from valine and used in peptide synthesis.
Fmoc-Gly-OH-15N: Derived from glycine and used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides that require specific structural features .
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-UGFDDMHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



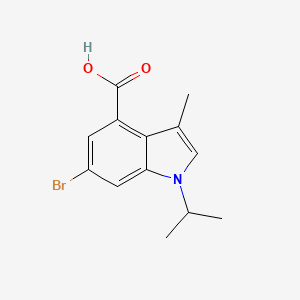

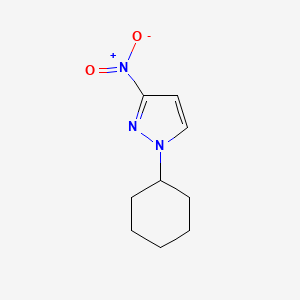


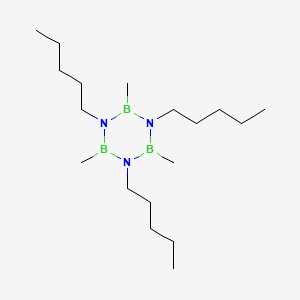


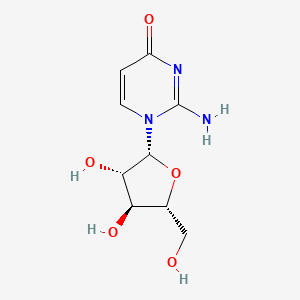
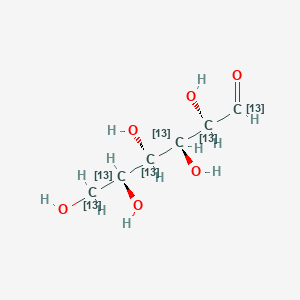
![Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8047846.png)
